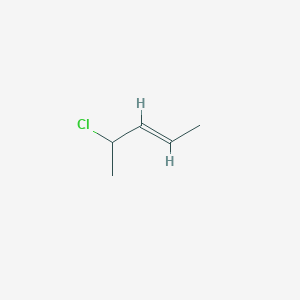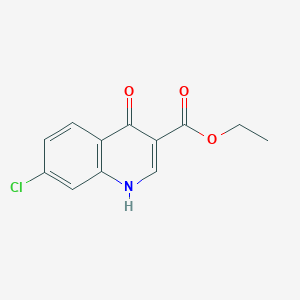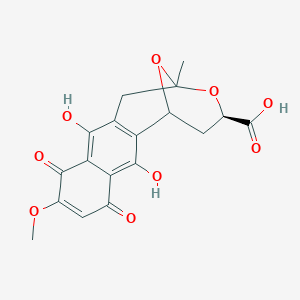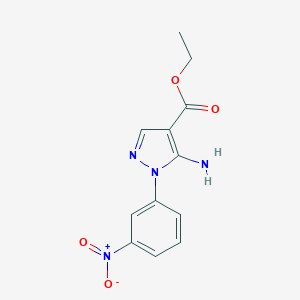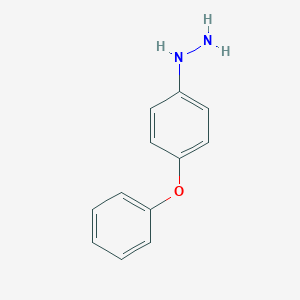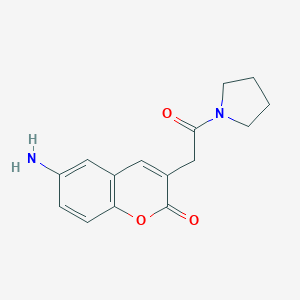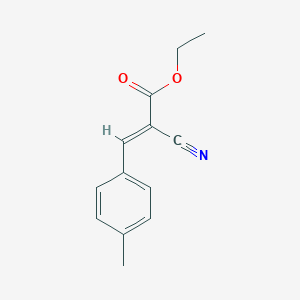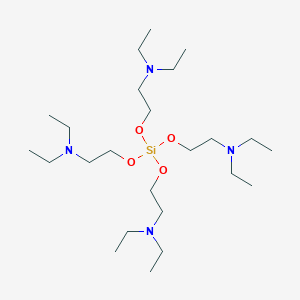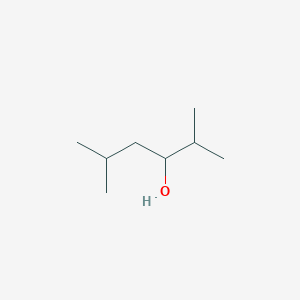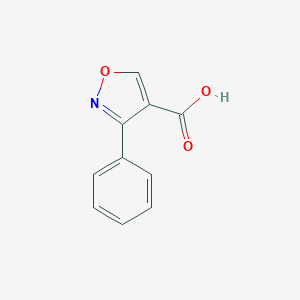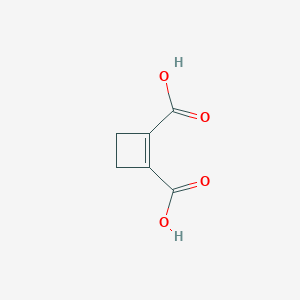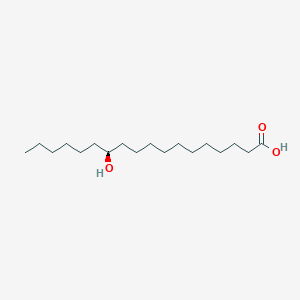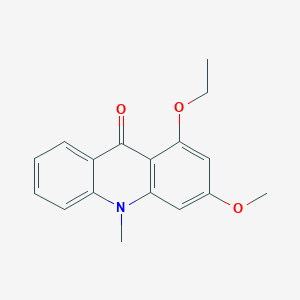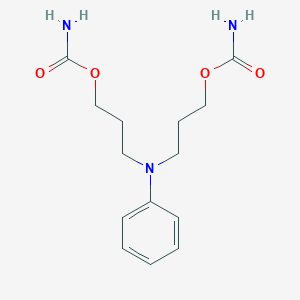
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester), also known as PPDC, is a chemical compound that belongs to the class of carbamates. It is synthesized from 1,3-diaminopropane and phenyl isocyanate, and is widely used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) involves the formation of a covalent bond between the carbamate group of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) and the active site of CA. This results in the inhibition of CA activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This mechanism has been extensively studied using X-ray crystallography and other biochemical techniques.
Efectos Bioquímicos Y Fisiológicos
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of aqueous humor in the eye, making it a potential treatment for glaucoma. It has also been shown to reduce the growth of cancer cells in vitro, making it a potential anticancer agent. In addition, 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has several advantages for lab experiments. It is a potent and selective inhibitor of CA, making it a valuable tool for studying the role of CA in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to the use of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) in lab experiments. It is a relatively unstable compound and can decompose over time, leading to inaccurate results. In addition, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester). One area of interest is the development of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) derivatives with improved stability and selectivity. Another area of interest is the use of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) as a potential treatment for glaucoma and other ocular diseases. Finally, the role of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) in cancer treatment and prevention is an area of active research, with several studies underway to investigate its potential anticancer properties.
Conclusion
In conclusion, 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) is a valuable tool for scientific research due to its unique properties as a potent inhibitor of CA. It has a wide range of potential applications in the fields of ophthalmology, oncology, and inflammatory diseases, among others. While there are limitations to its use in lab experiments, ongoing research is focused on developing improved derivatives and exploring new areas of application.
Métodos De Síntesis
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) is synthesized by reacting 1,3-diaminopropane with phenyl isocyanate in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and yields 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) as a white crystalline solid. The purity of the compound can be determined by thin layer chromatography (TLC) or high-performance liquid chromatography (HPLC) techniques.
Aplicaciones Científicas De Investigación
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme carbonic anhydrase (CA), which is involved in the regulation of acid-base balance in the body. 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been shown to inhibit the activity of CA isoforms I, II, and IV, with IC50 values in the micromolar range. This makes it a valuable tool for studying the role of CA in various biological processes.
Propiedades
Número CAS |
19351-42-9 |
|---|---|
Nombre del producto |
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) |
Fórmula molecular |
C14H21N3O4 |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
3-[N-(3-carbamoyloxypropyl)anilino]propyl carbamate |
InChI |
InChI=1S/C14H21N3O4/c15-13(18)20-10-4-8-17(9-5-11-21-14(16)19)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,15,18)(H2,16,19) |
Clave InChI |
OQPPZPMITISRLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
SMILES canónico |
C1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Otros números CAS |
19351-42-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



